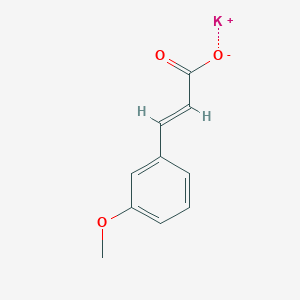

Potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C10H9KO3 and its molecular weight is 216.277. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Agriculture and Plant Nutrition

Research indicates that potassium (K) is crucial for agriculture, playing a significant role in soil and plant physiology. Potassium is involved in various plant physiological processes, including photosynthesis, protein synthesis, and enzyme activation, making it essential for crop nutrition and quality. Studies emphasize the need for basic and applied research on potassium in soils and plants, especially concerning its availability and the impact on plant stress situations. The interaction between potassium and other nutrients, like sodium (Na), in maintaining ion homeostasis and osmotic balance under stress conditions such as drought and salinity, is also highlighted. Potassium's role in enhancing plant resistance to biotic and abiotic stresses, including diseases and environmental adversities, is well documented, suggesting its critical function in agriculture and sustainable crop production (Römheld & Kirkby, 2010).

Advancements in Battery Technology

Potassium's potential in battery technology, particularly as a cathode in potassium-ion batteries, has been explored due to its abundance and favorable electrochemical properties. Research has developed low-cost, high-energy potassium cathodes, highlighting the competitive advantage in large-scale electricity storage applications. This advancement is significant for renewable energy storage solutions, demonstrating potassium's role beyond traditional applications and contributing to the development of sustainable energy technologies (Xue et al., 2017).

Chemical Synthesis and Material Science

In chemical synthesis, potassium salts, such as potassium α-phenylglycidate, are used as intermediates. These compounds are crucial in synthesizing various organic molecules and materials, including pharmaceuticals and polymers. The synthesis and characterization of potassium complexes and salts demonstrate the versatility of potassium in facilitating diverse chemical reactions and contributing to the development of new materials and compounds with specific properties and applications (Bhanawase & Yadav, 2017).

Properties

IUPAC Name |

potassium;(E)-3-(3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3.K/c1-13-9-4-2-3-8(7-9)5-6-10(11)12;/h2-7H,1H3,(H,11,12);/q;+1/p-1/b6-5+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSKVYUTBQBOMP-IPZCTEOASA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9KO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

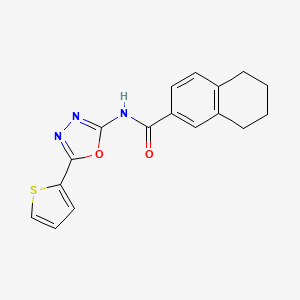

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2524194.png)

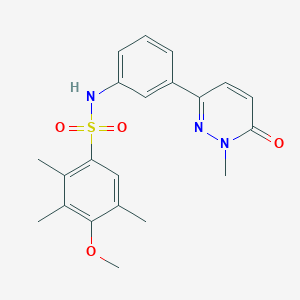

![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2524198.png)

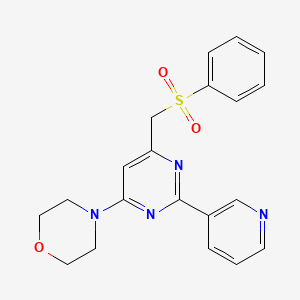

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2524217.png)